molecular formula C8H14N2O4 B037732 Proclavaminic acid CAS No. 112240-59-2

Proclavaminic acid

Cat. No. B037732
M. Wt: 202.21 g/mol
InChI Key: NMCINKPVAOXDJH-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proclavaminic acid is a secondary metabolite produced by certain strains of Streptomyces bacteria. It belongs to the class of beta-lactam antibiotics and has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria.

Scientific Research Applications

Role in Clavulanic Acid Biosynthesis

Proclavaminic acid plays a crucial role in the biosynthesis of clavulanic acid, a clinically used beta-lactamase inhibitor. The enzyme proclavaminic acid amidino hydrolase (PAH) is essential in this process, hydrolyzing an intermediate to produce proclavaminic acid and urea (Elkins et al., 2002). Another critical enzyme, ORF17, catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid, a key intermediate in clavulanic acid biosynthesis (Arulanantham et al., 2006).

Molecular Genetics and Biosynthesis

The biosynthesis and molecular genetics of clavulanic acid, involving proclavaminic acid as an intermediate, have been extensively studied in Streptomyces clavuligerus. This process includes a series of steps starting from primary metabolic precursors to the formation of clavaminic acid, which then leads to clavulanic acid or other clavams (Jensen & Paradkar, 2004).

Enzymatic Studies and Mechanisms

Studies on clavaminate synthase 2 (CS2), a multifunctional enzyme, reveal its interaction with proclavaminic acid. These interactions provide insights into the enzyme's structure, function, and catalytic mechanisms (Zhou et al., 2001). Additionally, the structural origins of the selectivity of the trifunctional oxygenase clavaminic acid synthase, which catalyzes reactions involving proclavaminic acid, shed light on the molecular basis of its specificity and reaction mechanisms (Zhang et al., 2000).

Gene Clustering and Paralogous Genes

In Streptomyces clavuligerus, a second copy of the gene encoding proclavaminate amidinohydrolase, involved in early stages of clavulanic acid and clavam metabolite biosynthesis, has been identified. This finding highlights the presence of paralogue genes in the biosynthetic pathway (Tahlan et al., 2004).

properties

CAS RN

112240-59-2

Product Name

Proclavaminic acid

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid

InChI

InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1

InChI Key

NMCINKPVAOXDJH-VDTYLAMSSA-N

Isomeric SMILES

C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-]

SMILES

C1CN(C1=O)C(C(CCN)O)C(=O)O

Canonical SMILES

C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-]

Other CAS RN

112240-59-2

synonyms

proclavaminate
proclavaminic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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